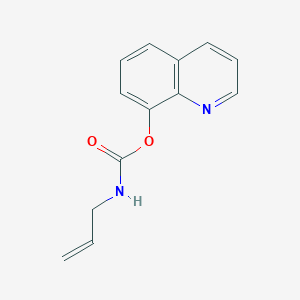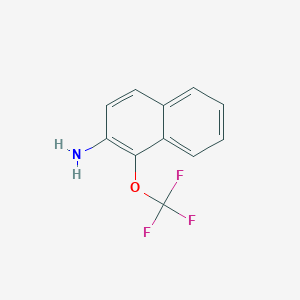![molecular formula C14H17N3 B11881571 1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)- CAS No. 646056-13-5](/img/structure/B11881571.png)
1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(5-Ethynylpyridin-3-yl)-1,7-diazaspiro[4.4]nonane is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of the ethynyl group attached to the pyridine ring and the diazaspiro structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-ethynylpyridin-3-yl)-1,7-diazaspiro[4.4]nonane typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of suitable aldehydes and amines.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated pyridine derivative in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Diazaspiro Structure: The final step involves the cyclization of the intermediate compounds to form the diazaspiro structure. This can be achieved through a nucleophilic substitution reaction, where the nitrogen atoms attack the carbon atoms of the pyridine ring, forming the spiro linkage.
Industrial Production Methods
Industrial production of 7-(5-ethynylpyridin-3-yl)-1,7-diazaspiro[4.4]nonane may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(5-Ethynylpyridin-3-yl)-1,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, acylating agents, various solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
7-(5-Ethynylpyridin-3-yl)-1,7-diazaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential drug candidate for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-(5-ethynylpyridin-3-yl)-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial and anticancer activities.
5-Azoniaspiro[4.4]nonane: Studied for its stability in alkaline media and potential use in anion exchange membranes.
9-Methoxy-9-methylbicyclo[3.3.1]nonane: Explored for its anticancer properties and use in asymmetric catalysis.
Uniqueness
7-(5-Ethynylpyridin-3-yl)-1,7-diazaspiro[4.4]nonane is unique due to its combination of the ethynyl group and the diazaspiro structure. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from other similar compounds.
Properties
CAS No. |
646056-13-5 |
|---|---|
Molecular Formula |
C14H17N3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
7-(5-ethynylpyridin-3-yl)-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C14H17N3/c1-2-12-8-13(10-15-9-12)17-7-5-14(11-17)4-3-6-16-14/h1,8-10,16H,3-7,11H2 |
InChI Key |
HUDDCCGNQQQGEE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CN=C1)N2CCC3(C2)CCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11881492.png)







![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11881537.png)





